CARDIOTOXIN - 56574-47-1

CARDIOTOXIN

Catalog Number: EVT-242081
CAS Number: 56574-47-1
Molecular Formula: C19H28F6NO5PS
Molecular Weight: 6,800 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
It is a protein kinase C specific inhibitor with an IC50 of 1-3 μM. It depolarizes cardiomyocytes. It has also lytic activity on other cells like red blood cells. 60-amino acid peptide with 4 disulfide bridges , from Naja pallida snake venom.
It interacts with sulfatides in the cell membrane. This induces pore formation and cell internalization responsible for cytotoxicity in cardiomyocytes. It has also an action on mitochondrial mambrane which leads to swelling and fragmentation.
CARDIOTOXIN(cas 56574-47-1) is a protein kinase C specific inhibitor with an IC50 of 1-3 μM. It depolarizes cardiomyocytes. It has also lytic activity on other cells like red blood cells. 60-amino acid peptide with 4 disulfide bridges, from Naja pallida snake venom. It interacts with sulfatides in the cell membrane. This induces pore formation and cell internalization responsible for cytotoxicity in cardiomyocytes. It has also an action on mitochondrial mambrane which leads to swelling and fragmentation.
Synthesis Analysis

The synthesis of cardiotoxins has evolved significantly over the years. One notable method is the "fragment solid-phase" synthesis technique, which allows for the creation of fully active cardiotoxins from smaller peptide fragments. This method involves assembling the toxin in a stepwise manner on a solid support, facilitating the formation of disulfide bonds that are critical for the protein's activity.

For instance, researchers have successfully synthesized a polypeptide cardiotoxin containing 60 amino acids with four disulfide bonds using this method. This approach not only ensures the production of active forms of cardiotoxins but also enables modifications for further studies in pharmacology and biochemistry .

Molecular Structure Analysis

The molecular structure of cardiotoxins is characterized by a compact arrangement of amino acids that includes several disulfide bridges. These bridges stabilize the tertiary structure crucial for their biological function. The typical structure consists of a hydrophobic core surrounded by polar residues, which facilitates interaction with lipid membranes and ion channels in cardiac cells.

Data from various studies indicate that cardiotoxins exhibit a specific folding pattern that is essential for their activity. The three-dimensional structures have been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into how these toxins interact with cellular components .

Chemical Reactions Analysis

Cardiotoxins engage in several chemical reactions upon interacting with cardiac tissues. These reactions primarily involve binding to membrane receptors and ion channels, leading to alterations in ion permeability and subsequent cellular responses. The mechanisms often include:

  • Calcium Ion Mobilization: Cardiotoxins can increase intracellular calcium levels by promoting calcium influx through voltage-gated calcium channels.
  • Phosphorylation Events: They can induce phosphorylation of specific proteins involved in cardiac signaling pathways, affecting contractility and relaxation dynamics.

Technical details regarding these reactions are crucial for understanding how cardiotoxins exert their effects on myocardial cells and contribute to cardiotoxicity .

Mechanism of Action

The mechanism of action of cardiotoxins primarily revolves around their ability to disrupt normal cardiac electrical activity. Upon entering cardiac cells, these toxins can:

  • Inhibit Ion Channels: They may block potassium channels, leading to prolonged depolarization and impaired repolarization.
  • Alter Calcium Handling: By affecting calcium transient dynamics, cardiotoxins can impair contraction and relaxation cycles in cardiomyocytes.

Studies have shown that these interactions can lead to significant changes in parameters such as relaxation index and re-lengthening velocity in isolated cardiomyocyte preparations . The detailed analysis of these mechanisms is vital for developing potential therapeutic agents targeting hypertrophic cardiomyopathy .

Physical and Chemical Properties Analysis

Cardiotoxins exhibit distinct physical and chemical properties that influence their biological activity:

  • Molecular Weight: Typically ranges from 6 to 10 kDa.
  • Solubility: Generally soluble in aqueous solutions, which is essential for their biological function.
  • Stability: The presence of disulfide bonds contributes to thermal and chemical stability under physiological conditions.

Analyses such as mass spectrometry and amino acid composition studies have provided insights into these properties, aiding researchers in understanding how they relate to toxicity and therapeutic potential .

Applications

Cardiotoxins have significant scientific uses beyond their role as poisons:

  • Research Tools: They serve as valuable tools in pharmacological studies to explore ion channel function and cardiac signaling pathways.
  • Therapeutic Development: Investigations into modifying cardiotoxin structures may lead to new treatments for conditions like hypertrophic cardiomyopathy or heart failure.
  • Biochemical Studies: Their unique properties make them suitable candidates for studying protein folding, stability, and interactions within cellular environments.
Introduction to Cardiotoxins

Definition and Scope of Cardiotoxicity

Cardiotoxins are chemical compounds that induce structural or functional damage to the heart through direct or indirect mechanisms. Cardiotoxicity encompasses a spectrum of pathological conditions—including myocardial apoptosis, arrhythmias, contractile dysfunction, and irreversible cardiomyocyte damage—resulting from exposure to specific toxins [1]. These compounds disrupt cardiac electrophysiology and muscle integrity by targeting critical cellular processes:

  • Oxidative Stress Induction: Reactive oxygen species (ROS) overwhelm antioxidant defenses, causing mitochondrial dysfunction, ATP depletion, and cell death via apoptosis or necrosis [1] [2].
  • Membrane Disruption: Cobra venom-derived cardiotoxins (e.g., CTX-V from Naja atra) form pores in cell membranes, triggering irreversible depolarization and calcium overload [3] [9].
  • Signaling Pathway Interference: Tyrosine kinase inhibitors (e.g., sunitinib) impair vascular endothelial growth factor (VEGF) signaling, reducing cardiomyocyte survival [2].

Table 1: Major Classes of Cardiotoxic Compounds and Their Primary Targets

Compound ClassRepresentative AgentsPrimary MechanismCardiovascular Effect
ChemotherapeuticsDoxorubicin, SunitinibMitochondrial toxicity, ROS generationHeart failure, Arrhythmia
Environmental ToxinsLead, Mercury, OrganophosphatesInflammatory response, DNA damageCardiomyopathy
NeurotoxinsCobra cardiotoxins (CTX-I-V)Membrane depolarization, Ca²⁺ influxSustained contraction, Cardiac arrest
PharmaceuticalsThioridazine, ErythromycinhERG channel trafficking inhibitionQT prolongation, Torsades de Pointes

Historical Context and Discovery of Cardiotoxins

The study of cardiotoxins originated from investigations into natural toxins and therapeutic agents:

  • Venom Research (1930s): Cobra venom fractions were first isolated as "cardiotoxins" due to their rapid induction of irreversible myocardial contracture and hemolysis. These 60–62 amino acid peptides (e.g., CTX from Naja sputatrix) exhibit a conserved three-finger β-sheet structure that penetrates cell membranes [3] [9].
  • Digitalis (1785): William Withering’s documentation of foxglove (Digitalis purpurea) marked the first clinical use of a cardiotoxin. While effective for dropsy (heart failure), its narrow therapeutic index highlighted the dual nature of cardiotoxic agents [10].
  • Anthracycline Era (1960s): The anticancer drug doxorubicin ("The Red Devil") revealed dose-dependent cardiotoxicity linked to topoisomerase-IIβ inhibition and iron-mediated ROS generation. This spurred research into cardioprotective agents like dexrazoxane [1] [2].
  • Drug Development Milestones (1975): The bradykinin-potentiating peptide (BPP) from Bothrops jararaca venom led to the synthesis of captopril, the first ACE inhibitor, demonstrating that cardiotoxin derivatives could yield therapeutics [9].

Table 2: Key Historical Milestones in Cardiotoxin Research

YearDiscoverySignificance
1785Digitalis cardiotoxicityFirst clinical application of a cardiotoxin for heart failure
1938Cobra venom cardiotoxins (CTX)Identification of membrane-disrupting peptides causing cardiac arrest
1960sAnthracycline cardiotoxicityLink between chemotherapy and dose-dependent cardiomyopathy
1975Bradykinin-potentiating peptidesBasis for captopril development
2000shERG channel blockade by drugsMechanistic explanation for drug-induced arrhythmias

Global Public Health Impact of Cardiotoxin Exposure

Cardiotoxin exposure contributes significantly to cardiovascular disease (CVD) morbidity and mortality worldwide:

  • Therapeutic Agents: Chemotherapy-induced cardiotoxicity affects 10–30% of cancer survivors, with anthracyclines elevating heart failure risk by 4–5 fold. This complicates long-term cancer survivorship, especially in pediatric populations [1] [8].
  • Environmental Pollutants: Heavy metals (lead, mercury) and pesticides (organophosphates) account for ~15% of CVD burden in industrialized regions. These toxins accumulate in cardiac tissue, promoting chronic inflammation and endothelial dysfunction [1] [6].
  • Natural Toxins: Snake envenomation causes 100,000–200,000 deaths annually, primarily in South/Southeast Asia and Sub-Saharan Africa. Cobra cardiotoxins induce rapid cardiovascular collapse, while Bothrops venoms contain procoagulants leading to myocardial infarction [9].
  • Socioeconomic Disparities: Low-income countries bear a disproportionate burden due to limited cardioprotective resources, occupational toxin exposure, and delayed envenomation treatment. For example, agricultural workers face higher rates of pesticide-related cardiomyopathy [7].

Table 3: Global Burden of Select Cardiotoxin Exposures

Exposure SourceAt-Risk PopulationEstimated Annual BurdenRegion Most Affected
ChemotherapeuticsCancer patients2–3 million cases of cardiotoxicityGlobal
Heavy MetalsIndustrial workers, Contaminated communities900,000 CVD deathsSouth Asia
Snake VenomRural populations400,000 permanent disabilitiesSub-Saharan Africa
Air PollutantsUrban residents21% of ischemic heart disease deathsEast Asia

Emerging solutions include predictive metabolomics using cardiac microtissues to detect lipidomic signatures (e.g., ceramides) and energy metabolism shifts preceding structural damage [5]. Additionally, venom-derived peptides like alternagin-C show cardioprotective potential by enhancing cardiac activity during ischemia [9].

Properties

CAS Number

56574-47-1

Product Name

CARDIOTOXIN

Molecular Formula

C19H28F6NO5PS

Molecular Weight

6,800 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.